Home > Products > Screening Compounds P103796 > N-Hydroxy-1-phenylindoline-2-carboxamide
N-Hydroxy-1-phenylindoline-2-carboxamide -

N-Hydroxy-1-phenylindoline-2-carboxamide

Catalog Number: EVT-15190670
CAS Number:
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Hydroxy-1-phenylindoline-2-carboxamide is a compound that belongs to the class of organic compounds known as indoles, specifically 2-phenylindoles. These compounds are characterized by a phenyl group substitution at the 2-position of the indole structure. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Source

The compound is primarily synthesized in laboratory settings, often as part of research into new therapeutic agents. Its structure and properties have been studied in various scientific publications, particularly in relation to its pharmacological effects.

Classification

N-Hydroxy-1-phenylindoline-2-carboxamide is classified under:

  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Indoles and derivatives
  • Subclass: Indoles
  • Direct Parent: 2-phenylindoles
Synthesis Analysis

Methods

The synthesis of N-Hydroxy-1-phenylindoline-2-carboxamide typically involves several chemical reactions, including condensation and hydroxylation steps. Common methods include:

  1. Condensation Reactions: The initial formation of the indole structure may involve the reaction of phenylhydrazine with appropriate carbonyl compounds.
  2. Hydroxylation: The introduction of the hydroxyl group can be achieved through various hydroxylation techniques, such as using oxidizing agents or specific enzymes.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, pH, and the presence of catalysts. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

N-Hydroxy-1-phenylindoline-2-carboxamide has a complex molecular structure characterized by an indole core with a hydroxamic acid functional group. The molecular formula is C15H14N3OC_{15}H_{14}N_{3}O, with a molecular weight of approximately 252.291 g/mol.

Data

Key structural features include:

  • Indole Ring: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • Hydroxamic Group: The presence of a hydroxylamine functional group contributes to its biological activity.
Chemical Reactions Analysis

Reactions

N-Hydroxy-1-phenylindoline-2-carboxamide can participate in various chemical reactions, including:

  1. Reactions with Enzymes: It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  2. Hydrolysis: Under specific conditions, it can undergo hydrolysis to yield corresponding carboxylic acids and amines.

Technical Details

The reactivity of this compound is influenced by its functional groups, which can engage in nucleophilic or electrophilic reactions depending on the surrounding environment.

Mechanism of Action

Process

The mechanism of action for N-Hydroxy-1-phenylindoline-2-carboxamide is primarily linked to its role as an inhibitor in biochemical pathways. It may stabilize certain proteins or inhibit enzymes critical for disease progression, particularly in cancer therapy.

Data

Research indicates that this compound may affect signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer treatment protocols.

Physical and Chemical Properties Analysis

Physical Properties

N-Hydroxy-1-phenylindoline-2-carboxamide typically exhibits:

  • Appearance: Solid form
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can engage in hydrogen bonding due to the hydroxamic group, influencing its interactions with biological targets.

Relevant data from studies indicate that it has favorable absorption properties and low toxicity profiles, making it suitable for further development.

Applications

N-Hydroxy-1-phenylindoline-2-carboxamide has several potential applications in scientific research:

  1. Anticancer Research: Its ability to inhibit specific enzymes makes it a candidate for cancer treatment strategies.
  2. Biochemical Studies: Useful in studying metabolic pathways and enzyme activities.
  3. Drug Development: Serves as a scaffold for designing new therapeutic agents targeting various diseases.
Introduction to Indoline Carboxamide Derivatives in Drug Discovery

Indoline carboxamides represent a privileged structural class in medicinal chemistry, characterized by their bicyclic framework combining a benzene ring fused to a nitrogen-containing pyrrolidine ring. This scaffold exhibits unique three-dimensional topography and electronic properties conducive to interactions with diverse biological targets. The incorporation of the carboxamide group (–CONH–) enhances hydrogen-bonding capabilities, while the N-phenyl substitution introduces steric and electronic modulation opportunities. N-Hydroxy-1-phenylindoline-2-carboxamide exemplifies a strategically optimized derivative within this class, where the N-hydroxy modification transforms a passive carboxamide into a potent zinc-binding group (ZBG), enabling novel mechanisms of action, particularly in epigenetic modulation.

Historical Evolution of Indoline-Based Pharmacophores in Medicinal Chemistry

The exploration of indoline scaffolds dates back to investigations of natural product alkaloids, but synthetic derivatives gained prominence in the late 20th century. Early derivatives, like simple 1-phenylindoline-2-carboxamides, were primarily studied for neurological targets (e.g., serotonin receptor modulation) or cardiovascular effects, leveraging the scaffold's rigidity and ability to mimic tryptophan or tyrosine substructures [10]. These compounds typically featured alkyl or aryl substitutions on the carboxamide nitrogen and variations on the phenyl ring attached to the indoline nitrogen. A significant evolutionary step emerged with the strategic replacement of the carboxamide –NH2 with an –NHOH group, yielding the N-hydroxy carboxamide (hydroxamate) moiety. This modification, exemplified by compounds such as N-(3-(diethylamino)-2-hydroxypropyl)-3-methoxy-1-phenylindole-2-carboxamide and its brominated analogs, was initially driven by the known metal-chelating properties of hydroxamic acids [10]. Researchers recognized that this ZBG could target metalloenzymes, a hypothesis later validated by the discovery of potent histone deacetylase (HDAC) inhibitors featuring related scaffolds like N-hydroxy-2-arylisoindoline-4-carboxamides [1]. Concurrently, structural simplification efforts focused on optimizing the hydrophobic cap (e.g., the 1-phenyl group) and the linker region between the cap and the ZBG to enhance target affinity and selectivity. This historical trajectory underscores a shift from serendipitous discovery to rational design, where the indoline core serves as a versatile platform for ZBG presentation to specific enzyme active sites.

Rationale for Targeting N-Hydroxy Modifications in Carboxamide Scaffolds

The incorporation of the N-hydroxy group into carboxamide scaffolds, yielding the hydroxamic acid functionality (–CONHOH), is a cornerstone strategy for inhibiting metalloenzymes. This transformation confers several critical pharmacological advantages:

  • Enhanced Zinc Chelation: The hydroxamic acid group acts as a bidentate chelator, forming stable, pentacoordinate complexes with Zn2+ ions in the active sites of metalloenzymes like HDACs. This chelation is significantly more potent than monodentate interactions offered by simpler carboxamides or other ZBGs like carboxylic acids [1]. The binding disrupts the enzyme's catalytic mechanism, leading to potent inhibition.
  • Improved Binding Affinity and Selectivity: While the ZBG is crucial, overall potency and isoform selectivity depend heavily on interactions between the scaffold's cap group (e.g., the 1-phenylindoline) and the enzyme's surface topology at the entrance to the active site tunnel. Modifications on the phenyl ring (e.g., methoxy, halogens) or the indoline core (e.g., substitution at C4, C5, C6) allow fine-tuning of these interactions. For instance, bulky substituents or specific heterocyclic extensions can enhance selectivity for HDAC11 over other class I or IIb HDACs [1] [8].
  • Metalloenzyme Target Versatility: Beyond HDACs, the hydroxamic acid moiety enables targeting of other Zn2+-dependent enzymes implicated in disease, such as matrix metalloproteinases (MMPs), bacterial deacetylases, and certain amidases. The indoline scaffold provides a adaptable hydrophobic cap for these diverse targets.
  • Facilitation of Prodrug Strategies: The hydroxamate group, while potent, can pose pharmacokinetic challenges (e.g., metabolic instability, poor oral bioavailability). Coordination with metals like Fe(III) to form stable chelates (e.g., CEL-Fe NPs) presents a novel prodrug approach. These complexes remain inert in normal tissues but dissociate in the high ATP/reactive oxygen species (ROS) tumor microenvironment, releasing the active hydroxamic acid drug [3]. This strategy mitigates systemic toxicity while enhancing tumor-specific delivery.

Table 1: Key Structural Features and Rationale of N-Hydroxy Carboxamides vs. Simple Carboxamides

FeatureSimple Carboxamide (–CONH₂)N-Hydroxy Carboxamide (–CONHOH)Pharmacological Advantage of N-Hydroxy
Zinc Binding CapabilityWeak, monodentate (via carbonyl oxygen)Strong, bidentate chelation (carbonyl O and N-OH O)Potent inhibition of Zn²⁺-dependent metalloenzymes
Target SpectrumReceptors, enzymes without metal cofactorsPrimarily Zn²⁺-dependent metalloenzymes (HDACs, MMPs)Enables targeting of critical epigenetic regulators
Structural TuningLimited impact on metal affinityCap group modifications critically determine isoform selectivityAllows design of isoform-selective inhibitors (e.g., HDAC11)
Prodrug PotentialLowHigh (via metal ion chelates, e.g., Fe³⁺)Enables tumor microenvironment-responsive activation

Role of N-Hydroxy-1-phenylindoline-2-carboxamide in Addressing Unmet Therapeutic Needs

The unique pharmacophore of N-hydroxy-1-phenylindoline-2-carboxamide positions it as a strategic tool for tackling challenging disease mechanisms:

  • Epigenetic Dysregulation in Oncology and Inflammation: HDACs, particularly the understudied isoform HDAC11, are implicated in cancer progression (cell proliferation, evasion of apoptosis, metastasis) and immune dysregulation (cytokine production, T-cell function). Broad-spectrum HDAC inhibitors often cause significant toxicity. Compounds like FT895 (N-hydroxy-2-arylisoindoline-4-carboxamide derivative) demonstrate that the indoline hydroxamate scaffold can achieve remarkable potency (nanomolar range) and selectivity for HDAC11 over other HDAC isoforms [1]. This selectivity is crucial for dissecting HDAC11-specific biology and developing targeted therapies for HDAC11-overexpressing cancers or inflammatory conditions like autoimmune disorders, where pan-HDAC inhibitors are unsuitable. The scaffold's ability to penetrate cells and engage its target is evidenced by FT895's promising cellular activity and pharmacokinetic properties [1].
  • Multi-Targeted Kinase Inhibition in Complex Cancers: Resistance to single-target kinase inhibitors (e.g., EGFR or BRAF inhibitors) is a major clinical hurdle. The indoline carboxamide core, particularly with specific substitutions, demonstrates inherent affinity for multiple kinase domains. Recent derivatives, such as indole-2-carboxamides, exhibit nanomolar potency against critical oncokinases including EGFR (IC50 ~71 nM), BRAFV600E (IC50 ~77-107 nM), and VEGFR-2 [8]. While not hydroxamates themselves, these structures highlight the scaffold's versatility. The N-hydroxy variant offers potential for dual or triple mechanisms – combining kinase inhibition with HDAC inhibition – to overcome compensatory pathway activation and suppress tumor growth, angiogenesis, and metastasis simultaneously. This polypharmacology approach is particularly relevant for aggressive, treatment-resistant cancers like metastatic colorectal cancer or BRAFV600E-mutant melanomas exhibiting resistance to vemurafenib.
  • Addressing Pharmacokinetic Challenges: While hydroxamic acids face stability issues, the indoline scaffold offers sites for prodrug derivatization or formulation advancements. The Fe(III) chelation strategy, proven effective for celastrol (CEL-Fe NPs), is directly applicable to N-hydroxy-1-phenylindoline-2-carboxamides [3]. This approach shields the active drug, reduces off-target effects, and leverages the tumor microenvironment (high ATP, ROS) for selective activation, thereby improving the therapeutic window for potent but previously undruggable compounds.

Properties

Product Name

N-Hydroxy-1-phenylindoline-2-carboxamide

IUPAC Name

N-hydroxy-1-phenyl-2,3-dihydroindole-2-carboxamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c18-15(16-19)14-10-11-6-4-5-9-13(11)17(14)12-7-2-1-3-8-12/h1-9,14,19H,10H2,(H,16,18)

InChI Key

FKRVZQUZSVSWKE-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.